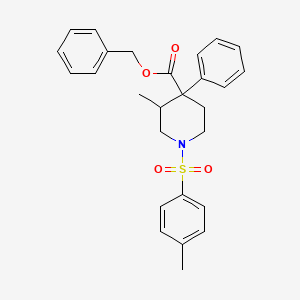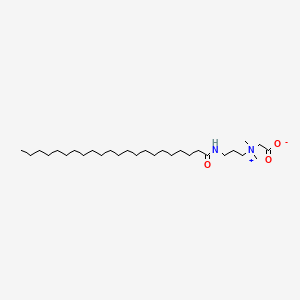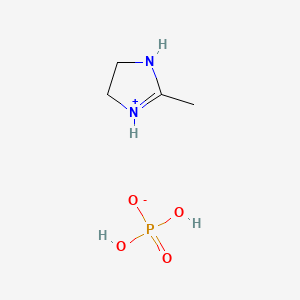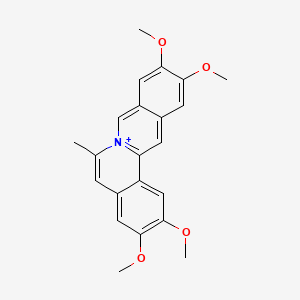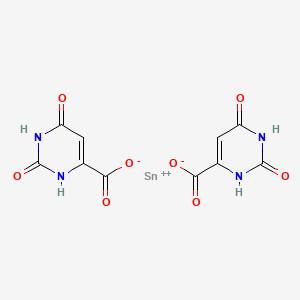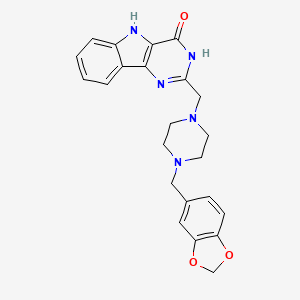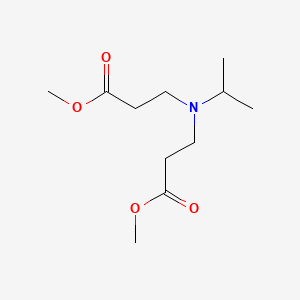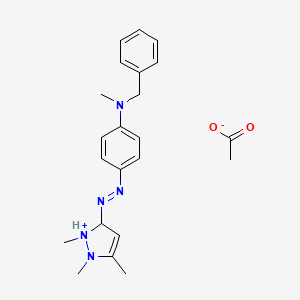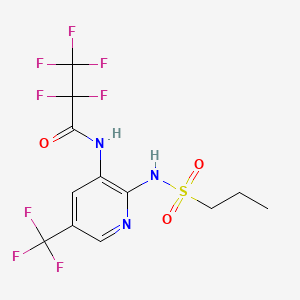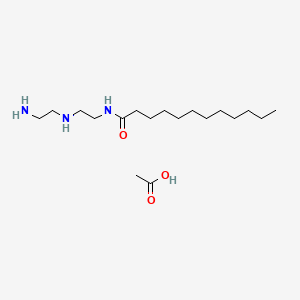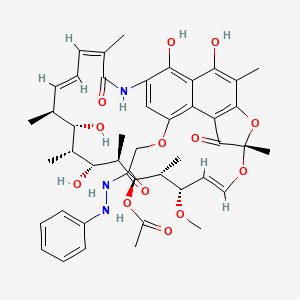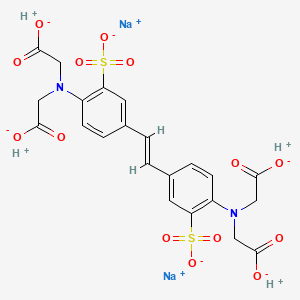
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate typically involves the reaction of vinylenebis((3-sulphonato-1,4-phenylene)nitrilo) with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using crystallization or other separation techniques.
化学反应分析
Types of Reactions
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学研究应用
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple functional groups, which can coordinate with the metal centers. This chelation process can influence various biochemical and chemical pathways, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents. Its ability to form strong complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
属性
CAS 编号 |
3983-25-3 |
|---|---|
分子式 |
C22H20N2Na2O14S2 |
分子量 |
646.5 g/mol |
IUPAC 名称 |
disodium;2-[4-[(E)-2-[4-[bis(carboxylatomethyl)amino]-3-sulfonatophenyl]ethenyl]-N-(carboxylatomethyl)-2-sulfonatoanilino]acetate;hydron |
InChI |
InChI=1S/C22H22N2O14S2.2Na/c25-19(26)9-23(10-20(27)28)15-5-3-13(7-17(15)39(33,34)35)1-2-14-4-6-16(18(8-14)40(36,37)38)24(11-21(29)30)12-22(31)32;;/h1-8H,9-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+;; |
InChI 键 |
FWNNOOAAVQICEB-SEPHDYHBSA-L |
手性 SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


